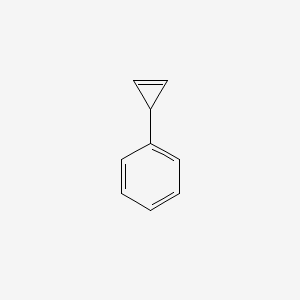
(Cycloprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cycloprop-2-en-1-yl)benzene is an organic compound that features a cyclopropene ring attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloprop-2-en-1-yl)benzene typically involves the reaction of cyclopropene derivatives with benzene under specific conditions. One common method includes the use of cyclopropenylidene intermediates, which react with benzene to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclopropene ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(Cycloprop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.
Applications De Recherche Scientifique
(Cycloprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (Cycloprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, influencing the compound’s behavior and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclopropenyl: Another compound with a similar cyclopropene structure but different connectivity.
Benzvalene: A valence isomer of benzene with a unique ring structure.
Prismane: Another benzene valence isomer with a distinct three-dimensional structure.
Uniqueness
(Cycloprop-2-en-1-yl)benzene is unique due to its combination of a cyclopropene ring and a benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
93029-81-3 |
|---|---|
Formule moléculaire |
C9H8 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
cycloprop-2-en-1-ylbenzene |
InChI |
InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H |
Clé InChI |
WRLJQEFUPDJUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


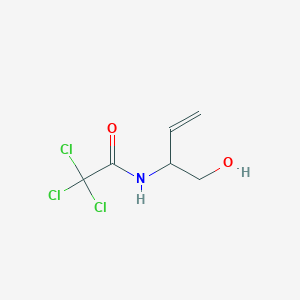
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
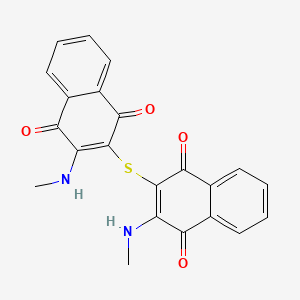

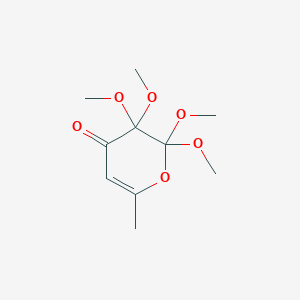

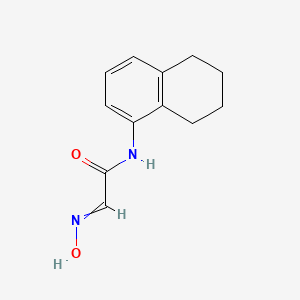
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
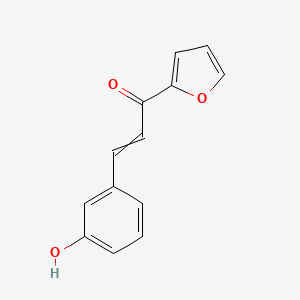
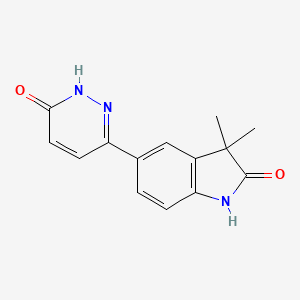
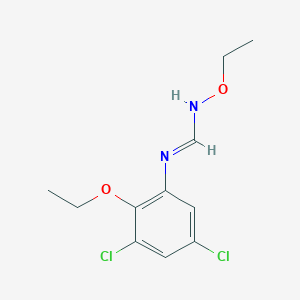
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
